2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide
Description
2-Oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide is a coumarin-derived compound featuring a carboxamide-linked tetrahydroisoquinoline sulfonyl ethyl group. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c24-20(18-13-16-6-3-4-8-19(16)28-21(18)25)22-10-12-29(26,27)23-11-9-15-5-1-2-7-17(15)14-23/h1-8,13H,9-12,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQCVUTULUFJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Tetrahydroisoquinoline Sulfonyl Group: The tetrahydroisoquinoline moiety can be introduced via a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Formation of the Carboxamide Moiety: The final step involves the coupling of the chromene core with the tetrahydroisoquinoline sulfonyl group through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and environmentally benign solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced forms of the chromene or tetrahydroisoquinoline moieties .
Scientific Research Applications
2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Pharmacology: It has been studied for its pharmacological properties, such as anti-inflammatory, antioxidant, and antimicrobial activities.
Material Science: The compound can be used as a building block for the synthesis of novel materials with unique optical, electronic, or mechanical properties.
Biological Research: It serves as a valuable tool for studying biological processes and pathways, particularly those involving chromene and tetrahydroisoquinoline derivatives.
Mechanism of Action
The mechanism of action of 2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes involved in disease pathways, such as kinases or proteases.
Receptor Modulation: The compound may bind to and modulate the activity of specific receptors, such as G-protein coupled receptors or ion channels.
Signal Transduction Pathways: It can influence various signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Core Variations
2-Oxo-N-(4-Sulfamoylphenyl)-2H-chromene-3-carboxamide ()
- Core Structure : Coumarin (2-oxo-2H-chromene) with a carboxamide-linked sulfamoylphenyl group.
- Synthesis: Two methods: Method A: Condensation of 2-cyanoacetamide derivatives with salicylaldehyde in acetic acid/sodium acetate (yield: 86%) . Method B: Hydrolysis of iminochromene intermediates in dioxane/HCl (m.p. >300°C) .
- Key Properties : High thermal stability (m.p. >300°C) and solubility in DMF, attributed to the sulfonamide group.
3-Oxo-3H-Benzo[f]chromene-2-carboxamides ()
- Core Structure : Benzo[f]chromene (extended fused aromatic system) with carboxamide substituents.
- Synthesis : Meldrum’s acid condensation with 2-hydroxy-1-naphthaldehyde (93.1% yield), followed by thionyl chloride-mediated conversion to acyl chlorides and subsequent amidation .
- Key Properties : Lower solubility compared to simpler coumarins due to extended conjugation (m.p. ~235°C).
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ()
- Core Structure : Coumarin with a 4-methoxyphenethyl carboxamide group.
- Synthesis : Ethyl carboxylate intermediate formation followed by amidation with 4-methoxyphenethylamine .
Reactivity and Functional Group Implications
- Tetrahydroisoquinoline Sulfonyl Group: The tetrahydroisoquinoline moiety in the target compound may undergo oxidation reactions similar to other N-sulfonyl tetrahydroisoquinolines. highlights DDQ-mediated oxidation of such structures to generate reactive iminium ions, enabling C(sp³)–H functionalization . This reactivity could be exploited for further derivatization or prodrug strategies.
- Sulfonamide vs. Methoxy Groups : The sulfamoylphenyl group () enhances thermal stability and polarity, while the methoxyphenethyl group () improves lipophilicity and membrane permeability.
Biological Activity
The compound 2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional components:
- Chromene Core : A bicyclic structure that contributes to its biological activity.
- Tetrahydroisoquinoline Moiety : Known for various pharmacological effects, including neuroactivity.
- Sulfonamide Group : Often associated with antibacterial properties.
The molecular formula is , with a molecular weight of approximately 348.42 g/mol.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : The interaction with various signaling pathways could enhance or inhibit cellular responses critical for survival and proliferation.
Case Study 1: Anticancer Activity
A study involving a series of chromene derivatives showed that certain compounds exhibited significant anti-proliferative activity against MCF7 cells. The tested compound was part of a larger group of synthesized chromenes and was evaluated for its ability to induce reactive oxygen species (ROS), which are known to play a role in cancer cell apoptosis .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 2-Oxo-N-[...] | 25 | ROS Generation |
| Control | >50 | N/A |
Case Study 2: Antimicrobial Activity
In another study focusing on sulfonamide derivatives, the compound was tested against various bacterial strains. Results indicated moderate inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Q & A
Q. How can protein-ligand interaction studies be validated experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
